molecular formula C10H12N2 B1613327 4-(Isopropylamino)benzonitrile CAS No. 204078-26-2

4-(Isopropylamino)benzonitrile

Cat. No. B1613327
M. Wt: 160.22 g/mol
InChI Key: DFJUAQRBUUGSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Isopropylamino)benzonitrile is a chemical compound with the CAS Number: 204078-26-2 and a molecular weight of 160.22 . It is primarily used in laboratory settings and for the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 4-(Isopropylamino)benzonitrile involves the reaction of 4-aminobenzonitrile with isopropyl iodide in methanol with Na2CO3 . This process is typically carried out under reflux conditions .


Molecular Structure Analysis

The molecular structure of 4-(Isopropylamino)benzonitrile is represented by the InChI Code: 1S/C10H12N2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8,12H,1-2H3 . This indicates that the molecule consists of a benzonitrile group (a benzene ring attached to a nitrile group) and an isopropylamino group attached to the benzene ring .

Scientific Research Applications

  • Chemical Research

    • Application : “4-(Isopropylamino)benzonitrile” is a chemical compound with the CAS Number: 204078-26-2 . It’s often used in chemical research, particularly in the synthesis of other compounds .
  • Spectroscopic Characterization and Biological Activities

    • Application : A similar compound, “4-(3-aminophenyl)benzonitrile”, has been studied for its spectroscopic characterization, molecular structure, NBO analysis, dielectric studies, and biological activities .
    • Methods of Application : The study involved Density Functional Theory to study the molecular structure. The vibrational modes of the compound were analyzed experimentally and through potential energy distribution (PED). Natural bond orbital (NBO) analysis was used to study charge delocalization within the molecule .
    • Results or Outcomes : The study found that the molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure. Dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant were also determined .
  • Solvent and Precursor in Chemical Synthesis

    • Application : “4-(Isopropylamino)benzonitrile” is often used as a solvent and a versatile precursor to many derivatives .
    • Methods of Application : It can be used in various chemical reactions as a solvent or as a starting material for synthesizing other compounds .
    • Results or Outcomes : The outcomes can vary greatly depending on the specific synthesis or reaction it’s used in. In general, it would contribute to the synthesis of other compounds, which could have a wide range of potential applications .
  • Reaction with Amines

    • Application : A similar compound, benzonitrile, is known to react with amines to afford N-substituted benzamides after hydrolysis .
    • Methods of Application : This involves reacting benzonitrile with an amine in the presence of a catalyst, followed by hydrolysis .
    • Results or Outcomes : The outcome of this reaction is the formation of N-substituted benzamides, which are a class of compounds with various potential applications .
  • Pharmaceutical Research

    • Application : Compounds similar to “4-(Isopropylamino)benzonitrile” are often used in pharmaceutical research for the development of new drugs .
    • Methods of Application : The specific methods of application can vary greatly depending on the context of the research. Typically, it would be used in a laboratory setting, following specific experimental procedures outlined by the researchers .
    • Results or Outcomes : The outcomes can also vary greatly depending on the specific research context. In general, the compound would contribute to the synthesis of other compounds, which could have a wide range of potential applications .
  • Material Science

    • Application : Nitrile-containing compounds like “4-(Isopropylamino)benzonitrile” can be used in the synthesis of polymers and other materials .
    • Methods of Application : This involves reacting the nitrile group with other compounds to form polymers .
    • Results or Outcomes : The outcome of this reaction is the formation of new materials with various potential applications .

Safety And Hazards

The safety data sheet for 4-(Isopropylamino)benzonitrile indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

4-(propan-2-ylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJUAQRBUUGSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632624
Record name 4-[(Propan-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Isopropylamino)benzonitrile

CAS RN

204078-26-2
Record name 4-[(Propan-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 3, the title compound was synthesized from 4-fluorobenzonitrile and isopropylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Isopropylamino)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Isopropylamino)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(Isopropylamino)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(Isopropylamino)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(Isopropylamino)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(Isopropylamino)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.